Influenza virus-IN-8 was developed from a combination of two strains: A/Johannesburg/33/94 (H3N2) and A/PR/8/34 (H1N1). This hybridization allows for the study of various viral characteristics and responses to treatments or vaccines. The classification of this strain falls under the genus Alphainfluenzavirus, which includes many strains responsible for seasonal epidemics and potential pandemics in humans.
The synthesis of Influenza virus-IN-8 typically involves the genetic reassortment of existing strains. This process can be achieved through co-infection of host cells with different influenza virus strains, allowing for the exchange of gene segments. The resultant hybrid virus can then be isolated and characterized for further study.
Influenza virus-IN-8 possesses a segmented RNA genome consisting of eight segments, each encoding different proteins necessary for viral replication and assembly. The structure includes:
The structural analysis reveals that the genome segments are approximately 13 kilobases in total length, with each segment having distinct roles in the viral life cycle.
Influenza virus-IN-8 exhibits specific chemical reactions that can be studied to understand its interactions with host cells and antiviral agents. Key reactions include:
Studies have shown that chemical agents such as urea and guanidine can affect the structural integrity of these proteins, impacting their functionality.
The mechanism of action for Influenza virus-IN-8 involves several steps:
This process highlights the importance of both hemagglutinin and neuraminidase as targets for antiviral drugs.
Influenza virus-IN-8 has specific physical characteristics:
Chemical properties include:
Influenza virus-IN-8 serves several critical functions in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5